2-tert-butyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex heterocyclic compound that combines several functional groups, including benzimidazole, azetidine, and thiadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step reactionsCommon reagents used in these steps include formic acid, trimethyl orthoformate, and cyanogen bromide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-tert-butyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s stability and bioavailability, while the thiadiazole group may contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities.
Azetidine derivatives: Used in medicinal chemistry for their unique structural properties.
Thiadiazole derivatives: Investigated for their antimicrobial and anticancer activities.
Uniqueness
What sets 2-tert-butyl-1-[1-(3-methyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]-1H-1,3-benzodiazole apart is the combination of these three functional groups in a single molecule, which may result in synergistic effects and enhanced biological activity .
Properties
IUPAC Name |
5-[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-11-18-16(23-20-11)21-9-12(10-21)22-14-8-6-5-7-13(14)19-15(22)17(2,3)4/h5-8,12H,9-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPUBAQAUICOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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